PNMT Inhibitory Potency: 6-Trifluoromethyl vs. 4-Trifluoromethyl Regioisomer
In an in vitro PNMT inhibition assay using enzyme from rabbit adrenals, the 6-trifluoromethyl-1-aminoindane hydrochloride (the target compound's racemic form) exhibits a pI50 of 4.19, which is substantially lower than the 4-trifluoromethyl-1-aminoindane hydrochloride, which achieves a pI50 of 6.63 [1]. This translates to a calculated IC50 difference of approximately 275-fold, which is the most direct, publicly available quantitative data demonstrating functional divergence between these positional isomers [1].
| Evidence Dimension | In vitro PNMT enzyme inhibition potency (pI50) |
|---|---|
| Target Compound Data | pI50 = 4.19 (racemic form) |
| Comparator Or Baseline | 4-trifluoromethyl-1-aminoindane hydrochloride: pI50 = 6.63 |
| Quantified Difference | pI50 difference of 2.44 log units; approximately 275-fold lower potency for the 6-trifluoromethyl isomer. |
| Conditions | N-methyl transferase (NMT) enzyme isolated from rabbit adrenals; inhibitor potency determined by measuring 50% inhibition across a range of concentrations, reported as pI50 (-log[IC50]). |
Why This Matters
This data directly informs procurement for SAR studies; researchers must use the correct regioisomer as a control or probe molecule, as substituting the 4-CF3 isomer would introduce a potency bias exceeding two orders of magnitude.
- [1] Molloy, B. B. (1979). U.S. Patent No. 4,132,737. Washington, DC: U.S. Patent and Trademark Office. (Assignee: Eli Lilly and Company). View Source
